5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline

Lipophilicity Regioisomer differentiation Medicinal chemistry optimization

5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline (CAS 2089311-03-3) is a triply halogenated quinazoline building block with the molecular formula C9H3BrClF3N2 and a molecular weight of 311.49 g/mol. The compound features a bromine atom at the 5-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 2-position of the quinazoline core.

Molecular Formula C9H3BrClF3N2
Molecular Weight 311.49
CAS No. 2089311-03-3
Cat. No. B2755823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline
CAS2089311-03-3
Molecular FormulaC9H3BrClF3N2
Molecular Weight311.49
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=NC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C9H3BrClF3N2/c10-4-2-1-3-5-6(4)7(11)16-8(15-5)9(12,13)14/h1-3H
InChIKeyQZIYBKKSACUFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline CAS 2089311-03-3: Procurement-Ready Physicochemical and Regioisomeric Profile


5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline (CAS 2089311-03-3) is a triply halogenated quinazoline building block with the molecular formula C9H3BrClF3N2 and a molecular weight of 311.49 g/mol . The compound features a bromine atom at the 5-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 2-position of the quinazoline core. It is primarily utilized as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors and other enzyme modulators . Commercially available at 95–98% purity from multiple vendors with batch-specific QC documentation including NMR, HPLC, and GC .

Why Regioisomeric Bromo-Chloro-Trifluoromethyl Quinazolines Are Not Interchangeable for 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline Procurement


Regioisomers within the bromo-4-chloro-2-(trifluoromethyl)quinazoline family exhibit measurably different physicochemical properties that directly impact synthetic handling, purification, and downstream biological performance. The bromine substitution position (C5 vs. C6, C7, or C8) alters the compound's lipophilicity by up to 0.54 LogP units and shifts the predicted pKa of the quinazoline core by approximately 0.5 units . Furthermore, the 5-bromo isomer possesses a unique peri-relationship between the Br and Cl substituents, creating steric and electronic effects absent in the 6-, 7-, or 8-substituted analogs. These differences mean that SAR data, solubility profiles, and cross-coupling reaction yields obtained with one regioisomer cannot be assumed to transfer to the 5-bromo variant without experimental verification.

Quantitative Differentiation Evidence for 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline vs. Closest Analogs


Lipophilicity Advantage: 5-Bromo Regioisomer Exhibits 0.54 LogP Unit Lower Lipophilicity vs. 7/8-Bromo Isomers

Among the four bromo-4-chloro-2-(trifluoromethyl)quinazoline regioisomers, the 5-bromo variant (CAS 2089311-03-3) demonstrates the lowest predicted LogP value of 3.52 , compared to the 7-bromo (CAS 887592-32-7) and 8-bromo (CAS 959238-23-4) isomers, both of which exhibit LogP values of 4.06450 . The 6-bromo isomer (CAS 887592-29-2) shows an intermediate LogP of 3.615 [1]. This 0.54 LogP unit reduction translates to an approximately 3.5-fold lower octanol-water partition coefficient, which is a meaningful difference for modulating membrane permeability pharmacokinetic properties in lead optimization campaigns.

Lipophilicity Regioisomer differentiation Medicinal chemistry optimization

Physical State Differentiation: 5-Bromo Isomer is a Low-Melting Semi-Solid vs. Crystalline 6-Bromo Isomer (mp 101–103°C)

The 5-bromo-4-chloro-2-(trifluoromethyl)quinazoline is stored at 2–8°C under inert atmosphere and is described as a low-melting compound with a predicted boiling point of 165.4±40.0°C at 760 mmHg and predicted density of 1.814±0.06 g/cm³ . No discrete melting point is reported in vendor datasheets, consistent with a waxy semi-solid or low-melting solid at ambient temperature. In contrast, the 6-bromo regioisomer (CAS 887592-29-2) is a crystalline solid with a well-defined melting point of 101–103°C [1]. This physical form difference has practical implications for weighing accuracy, automated compound handling in HTS platforms, and solid-formulation workflows.

Physical form Handling properties Formulation compatibility

Dual Halogen Cross-Coupling Handle: 5-Bromo-4-chloro Substitution Enables Orthogonal Pd-Catalyzed Derivatization Absent in Non-Brominated Analogs

The 5-bromo-4-chloro-2-(trifluoromethyl)quinazoline scaffold presents two distinct halogen handles for sequential metal-catalyzed cross-coupling: the aryl bromide at C5 (reactive toward Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings) and the heteroaryl chloride at C4 (amenable to SNAr and Pd-catalyzed amination under more forcing conditions) [1]. This contrasts with the non-brominated analog 4-chloro-2-(trifluoromethyl)quinazoline (CAS 52353-35-2, MW 232.59) [2], which lacks the C5 bromide handle entirely, and with 5-bromo-4-chloroquinazoline (CAS 2148-38-1, MW 243.49) , which lacks the electron-withdrawing 2-trifluoromethyl group that modulates the electrophilicity of the C4 chloride. Halogenated quinazoline derivatives are established versatile intermediates for metal-catalyzed carbon-carbon and carbon-heteroatom bond formation, enabling library construction for SAR studies [3].

Cross-coupling Orthogonal functionalization SAR library synthesis

Vendor Batch QC Differentiation: Bidepharm Provides Multi-Technique Batch Certificate (NMR, HPLC, GC) at 95% Purity for 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline

Among commercial suppliers of 5-bromo-4-chloro-2-(trifluoromethyl)quinazoline (CAS 2089311-03-3), the depth and transparency of batch-specific quality control documentation varies substantially. Bidepharm offers the compound at 95% purity with batch-level QC including NMR, HPLC, and GC . Shanghai Yuanye Bio-Technology (Yunshiji) offers a higher nominal purity of 98.0% , though the specific QC techniques provided are not detailed in the available catalog entry. Alfa Chemistry supplies at 95% purity under catalog OFC2089311033 with MDL number MFCD29761087 . The availability of multi-technique batch QC is critical for medicinal chemistry laboratories where impurities can confound biological assay results in SAR campaigns.

Quality control Batch consistency Procurement specification

BindingDB Target Engagement: OCT1 Inhibition IC50 of 138 µM Establishes a Baseline for Transporter Selectivity Screening

BindingDB records a single target engagement data point for 5-bromo-4-chloro-2-(trifluoromethyl)quinazoline: inhibition of human OCT1 (organic cation transporter 1) expressed in HEK293 cells, measured as reduction in ASP+ substrate uptake by microplate reader, yielding an IC50 of 1.38 × 10⁵ nM (138 µM) [1]. This relatively weak inhibition provides a useful baseline for selectivity screening: if a derivative of this scaffold achieves sub-micromolar potency against a kinase target, the >100-fold window over OCT1 inhibition suggests a favorable initial selectivity margin. Due to the absence of comparable OCT1 data for the regioisomeric quinazolines, no direct potency comparison can be made at this time.

OCT1 transporter Off-target screening Selectivity profiling

Peri-Substitution Steric Effect: 5-Bromo Position Creates Unique Torsional Constraint at the C4 Reaction Center

The 5-bromo substituent in 5-bromo-4-chloro-2-(trifluoromethyl)quinazoline is in a peri-relationship (1,8-positions) to the C4 chlorine on the quinazoline bicyclic system. This spatial proximity creates steric compression between the bromine atom at C5 and the chlorine at C4 that is unique to the 5-bromo regioisomer and is absent in the 6-, 7-, and 8-bromo isomers, where the bromine is located on the benzo ring remote from the C4 reaction center . This peri-interaction is predicted to influence the reactivity of the C4-Cl bond in nucleophilic aromatic substitution (SNAr) reactions by hindering the approach of nucleophiles and altering the preferred conformation of the transition state.

Peri-substitution Steric effects Regioselective functionalization

Procurement-Driven Application Scenarios for 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Reduced LogP for Improved ADME Profile

In kinase inhibitor programs where scaffold lipophilicity must be controlled to avoid promiscuous off-target binding, the 5-bromo-4-chloro-2-(trifluoromethyl)quinazoline provides a 0.54 LogP unit advantage over the 7- and 8-bromo regioisomers (LogP 3.52 vs. 4.06) . This lower lipophilicity positions the 5-bromo isomer as a preferred starting scaffold when ligand efficiency metrics and Lipinski compliance are prioritized. The 2-trifluoromethyl group further contributes metabolic stability while maintaining the electron-deficient character needed for ATP-site kinase binding, as demonstrated across the broader quinazoline kinase inhibitor class [1].

Orthogonal Sequential Derivatization for Parallel SAR Library Construction

The dual-halogen architecture of 5-bromo-4-chloro-2-(trifluoromethyl)quinazoline—specifically the C5 aryl bromide for mild Suzuki-Miyaura coupling and the C4 heteroaryl chloride for subsequent SNAr amination—enables efficient two-step library synthesis without protecting group manipulation. This orthogonal reactivity is documented in the broader context of halogenated quinazoline cross-coupling chemistry . Procurement of the 5-bromo isomer for this purpose is justified over the non-brominated 4-chloro-2-(trifluoromethyl)quinazoline (CAS 52353-35-2), which lacks the C5 diversification handle entirely.

Solid-Phase or Automated HTS Compound Handling Where Physical Form Impacts Workflow

For laboratories operating automated compound management systems or solid-dispensing platforms, the physical form of a building block directly affects workflow reliability. The 5-bromo-4-chloro-2-(trifluoromethyl)quinazoline, which lacks a discrete crystalline melting point above ambient temperature , may require pre-warming or solvent-assisted transfer protocols. Researchers comparing building blocks for automated synthesis should consider this physical property alongside the crystalline 6-bromo isomer (mp 101–103°C [1]) when selecting a scaffold for high-throughput analog generation.

Transporter Liability Screening in Early-Stage Drug Discovery Programs

The established OCT1 inhibition IC50 of 138 µM for 5-bromo-4-chloro-2-(trifluoromethyl)quinazoline enables medicinal chemistry teams to benchmark elaborated analogs for transporter-mediated off-target effects. When a quinazoline derivative derived from this scaffold achieves nanomolar potency against the intended kinase target, the >100-fold selectivity window over OCT1 provides an initial indication of target selectivity. This baseline data point should be incorporated into early ADMET screening cascades for any program utilizing this scaffold.

Quote Request

Request a Quote for 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.